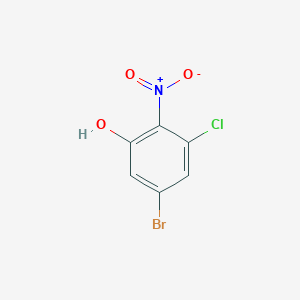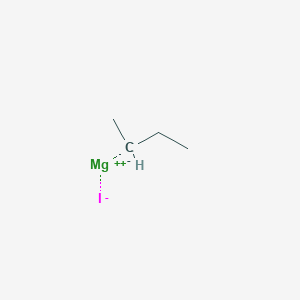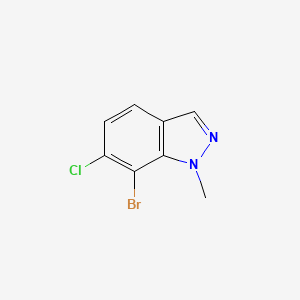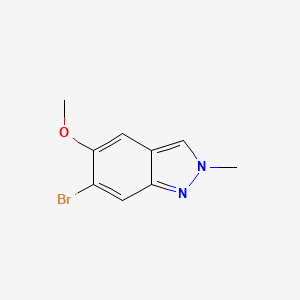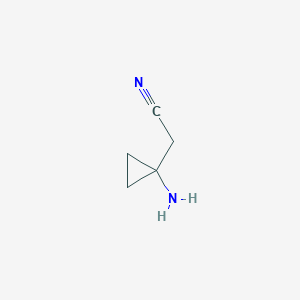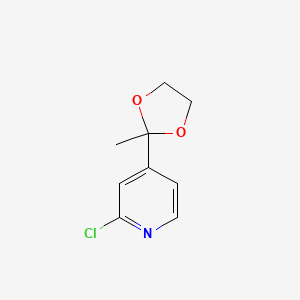
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile (2C3M6TFMN) is a compound used in various scientific research applications, such as organic synthesis and medicinal chemistry. It is a highly functionalized nitrile with a trifluoromethyl group, which makes it a valuable building block for organic synthesis and medicinal chemistry. The compound has been used in a variety of lab experiments, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. The compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has been used to synthesize various bioactive compounds, including inhibitors, agonists, and antagonists. In drug discovery, the compound has been used to synthesize novel compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can lead to the inhibition of various physiological processes. In addition, the compound is believed to interact with certain receptors, which can lead to changes in the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has been found to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to have anti-inflammatory, antithrombotic, and anti-cancer effects. In addition, the compound has been found to have an effect on the metabolism of certain lipids, proteins, and carbohydrates. The compound has also been found to have an effect on the activity of certain hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has a number of advantages and limitations for lab experiments. The compound is relatively stable and can be stored for long periods of time. In addition, the compound is relatively inexpensive and easy to obtain. However, the compound is also highly reactive and can be difficult to handle in the laboratory.
Orientations Futures
There are a number of possible future directions for 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile research. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted on the synthesis of novel compounds using 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile as a building block. Finally, further research could be conducted on the use of 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile in drug discovery and the development of new drugs.
Méthodes De Synthèse
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile can be synthesized in the laboratory through a variety of methods, including the use of a Grignard reaction, a Wittig reaction, and a Sonogashira coupling reaction. The Grignard reaction involves the addition of a Grignard reagent to a nitrile, while the Wittig reaction involves the addition of a phosphonium salt to an aldehyde or ketone. The Sonogashira coupling reaction involves the addition of a palladium catalyst to a halogenated alkene. All of these reactions can be used to synthesize 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile in the laboratory.
Propriétés
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c1-4-2-6(8(10,11)12)14-7(9)5(4)3-13/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQPHBTYGGALRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

